molecular formula C9H17NO B2639197 1-Cyclopropyl-4-methylpiperidin-4-ol CAS No. 1849219-99-3

1-Cyclopropyl-4-methylpiperidin-4-ol

Cat. No.: B2639197
CAS No.: 1849219-99-3
M. Wt: 155.241
InChI Key: NZQKTOZRERVZPF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methylpiperidin-4-ol is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 4-position of the piperidin-4-ol core. Piperidin-4-ol derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for drug candidates, particularly in central nervous system (CNS) and receptor-targeted therapies.

Properties

IUPAC Name

1-cyclopropyl-4-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)4-6-10(7-5-9)8-2-3-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKTOZRERVZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849219-99-3
Record name 1-cyclopropyl-4-methylpiperidin-4-ol
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Preparation Methods

The synthesis of 1-Cyclopropyl-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

1-Cyclopropyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and their oxidized or reduced forms.

Scientific Research Applications

1-Cyclopropyl-4-methylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Piperidin-4-ol Derivatives

The following table highlights structural differences between 1-Cyclopropyl-4-methylpiperidin-4-ol and analogous compounds from the provided evidence:

Compound Name Substituents at Position 1 Substituents at Position 4 Additional Features Reference
This compound Cyclopropyl Methyl - Target Compound
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Propyl 3-(Methylsulfonyl)phenyl Sulfonyl group enhances polarity
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl - (unsubstituted) Oxadiazole heterocycle
1-[((1S,3R)-1-Isopropyl-3-{[3-methyltetrahydro-2H-pyran-4-yl]amino}cyclopentyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol Complex bicyclic substituent 3-(Trifluoromethyl)phenyl Trifluoromethyl group, stereochemistry
1-(4-(6-(2-(Isopropylsulfonyl)phenylamino)-9H-purin-2-ylamino)-3-methoxyphenyl)piperidin-4-ol Aryl-purine-amino-methoxyphenyl - (unsubstituted) Purine moiety, sulfonyl group

Key Observations :

  • Cyclopropyl vs.
  • Methyl vs. Aromatic/Electron-Withdrawing Groups : The methyl group at position 4 is less polar than the sulfonylphenyl () or trifluoromethylphenyl () groups, likely reducing solubility but increasing lipophilicity.
  • Heterocyclic Variations : The oxadiazole in introduces nitrogen-rich electron-deficient regions, which may alter binding affinity in enzymatic targets compared to the target compound’s simpler substituents.

Physicochemical Properties and Pharmacokinetic Considerations

Predicted Properties :

  • logP : Estimated logP ~1.5 (cyclopropyl and methyl groups), lower than sulfonylphenyl-containing analogs (logP ~2.5–3.5 for ) due to reduced polarity.
  • Solubility : Lower aqueous solubility compared to sulfonyl or trifluoromethyl derivatives, which benefit from strong electron-withdrawing groups.

Metabolic Stability :

  • The cyclopropyl group may resist oxidative metabolism better than propyl () or isopropyl () groups, as small rings are less prone to CYP450-mediated degradation.

Pharmacological and Therapeutic Implications

  • Target Compound : The balance between lipophilicity (methyl) and rigidity (cyclopropyl) makes it a candidate for CNS targets where BBB penetration is critical.
  • Sulfonylphenyl Derivatives () : Enhanced polarity may suit peripheral targets (e.g., kinase inhibitors) with extracellular action.
  • Trifluoromethyl Analogs () : Increased metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors.

Biological Activity

1-Cyclopropyl-4-methylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C10_{10}H17_{17}N1_{1}O1_{1}. The unique structural features of this compound may enhance its interaction with various biological targets, particularly neurotransmitter receptors involved in mood regulation and anxiety responses.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It is hypothesized that this compound may:

  • Modulate Neurotransmitter Receptors : Similar to other piperidine derivatives, it may interact with receptors such as serotonin and dopamine receptors, which are crucial in the treatment of anxiety and depression.
  • Inhibit Enzymatic Activity : The compound might inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Cyclopropyl group, hydroxyl groupPotential anti-anxiety effects
N-Ethyl-4-hydroxypiperidine Ethyl group with hydroxyl groupAnalgesic properties
1-Ethylpiperidin-4-ol Ethyl substituent without cyclopropaneAntidepressant effects

This table illustrates how variations in structure can influence biological activity, suggesting that the cyclopropyl substitution may confer specific therapeutic advantages.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of this compound:

  • Anti-Anxiety Effects : Preliminary research indicates that compounds with similar structures exhibit anxiolytic properties. For instance, studies have shown that modifications to piperidine derivatives can enhance their efficacy in reducing anxiety-like behaviors in animal models .
  • Analgesic Properties : The compound's structural similarity to known analgesics suggests potential pain-relieving effects. Research on related piperidine derivatives has demonstrated their ability to modulate pain pathways effectively .
  • CNS Penetration : Investigations into the pharmacokinetics of this compound reveal favorable CNS penetration characteristics, which are crucial for developing treatments targeting neurological disorders .

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